Benzenesulfinyl morpholine (BSM) CAS number and suppliers
Benzenesulfinyl morpholine (BSM) CAS number and suppliers
Benzenesulfinyl Morpholine (BSM): Technical Guide & Synthesis
Executive Summary Benzenesulfinyl morpholine (BSM) is a specialized organosulfur reagent primarily utilized in carbohydrate chemistry as a promoter for the activation of thioglycosides.[1][2][3] Unlike the common biological acronym BSM (Bovine Submaxillary Mucin), this chemical entity is a stable, odorless, metal-free sulfinylating agent. It is particularly valued in "pre-activation" strategies for one-pot oligosaccharide synthesis, offering superior stability compared to traditional sulfenyl chlorides (e.g., PhSCl).
Note on Commercial Availability: BSM is not a standard catalog item for most major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher) and is typically synthesized in-house due to its straightforward preparation and specific utility. This guide provides the necessary protocols for its synthesis and application.
Part 1: Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 4-(Phenylsulfinyl)morpholine |
| Common Abbreviation | BSM |
| Molecular Formula | |
| Molecular Weight | 211.28 g/mol |
| Structure | Phenyl ring attached to a sulfinyl group (-S(=O)-), bonded to the nitrogen of a morpholine ring.[3][4][5][6][7] |
| CAS Number | Not widely listed (Custom synthesis required).[8] Note: Do not confuse with Morpholine (110-91-8) or Benzenesulfonyl morpholine. |
| Appearance | White to off-white solid (crystalline). |
| Solubility | Soluble in Dichloromethane ( |
| Stability | Stable at room temperature; non-hygroscopic (unlike 1-benzenesulfinyl piperidine, BSP). |
Part 2: Synthesis & Manufacturing (In-House Protocol)
Since BSM is rarely available off-the-shelf, researchers must synthesize it.[8] The following protocol is adapted from the seminal work by Ye and co-workers (Synlett, 2006).
Reaction Overview:
Materials Required:
-
Benzenesulfinyl chloride (Precursor A): CAS 4972-29-6 (Must be high purity).
-
Morpholine (Precursor B): CAS 110-91-8.
-
Triethylamine (
) : Base scavenger. -
Dichloromethane (
) : Anhydrous solvent.
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.
-
Solvation: Dissolve Morpholine (1.0 equiv) and Triethylamine (1.1 equiv) in anhydrous
. -
Cooling: Cool the solution to -78°C (dry ice/acetone bath) to control the exotherm.
-
Addition: Dropwise add Benzenesulfinyl chloride (1.0 equiv) over 15–20 minutes.
-
Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 1 hour.
-
Work-up:
-
Wash the reaction mixture with water (
) to remove triethylamine hydrochloride salts. -
Wash with brine.
-
Dry the organic layer over anhydrous
or .
-
-
Purification: Concentrate under reduced pressure. The residue can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield BSM as a white solid.
Part 3: Mechanism of Action (Glycosylation)[5]
BSM functions as a thiophile . In the presence of Triflic Anhydride (
Mechanism Workflow:
-
Activation: BSM reacts with
to form the active electrophilic species ( ). -
Transfer: This species attacks the sulfur of the thioglycoside donor.
-
Departure: The thiophenyl moiety leaves, generating a glycosyl triflate/oxocarbenium ion.
-
Coupling: The glycosyl acceptor (alcohol) attacks the anomeric center to form the glycosidic bond.
Caption: Activation pathway of thioglycosides using BSM/Tf2O system for stereoselective glycosylation.
Part 4: Applications in Drug Discovery
1. One-Pot Oligosaccharide Synthesis: BSM is critical for synthesizing complex glycans found on cell surfaces (e.g., tumor-associated antigens). Its stability allows for the sequential addition of sugar blocks without intermediate purification.
-
Example: Synthesis of IsoGb3 trisaccharide analogues.[5]
2. Stereoselectivity Control:
The BSM/
3. "Odorless" Chemistry: Traditional reagents like Benzenesulfenyl chloride (PhSCl) are volatile and foul-smelling. BSM is a solid, odorless alternative, improving safety and comfort in the laboratory.
Part 5: Sourcing & Precursor Suppliers
Since BSM is synthesized in-house, procurement focuses on its precursors.
| Precursor Component | CAS Number | Recommended Grade | Major Suppliers |
| Benzenesulfinyl Chloride | 4972-29-6 | >97% (Store under inert gas) | Sigma-Aldrich, TCI, Oakwood |
| Morpholine | 110-91-8 | Anhydrous, >99% | Sigma-Aldrich, Fisher, Merck |
| Triflic Anhydride ( | 358-23-6 | Reagent Grade (Ampouled) | Sigma-Aldrich, Fluorochem |
Handling & Storage of BSM:
-
Storage: Store in a tightly sealed vial at 2–8°C or room temperature.
-
Shelf-life: Months to years (significantly longer than PhSCl).
-
Safety: Standard PPE (gloves, goggles). Avoid inhalation of dust.
References
-
Wang, C., Wang, H., Huang, X., Zhang, L.-H., & Ye, X.-S. (2006).[3][7] Benzenesulfinyl Morpholine: A New Promoter for One-Pot Oligosaccharide Synthesis Using Thioglycosides by Pre-Activation Strategy. Synlett, 2006(17), 2846–2850.[3][4][5]
-
Crich, D., & Smith, M. (2001). 1-Benzenesulfinyl Piperidine/Trifluoromethanesulfonic Anhydride: A Potent Combination of Shelf-Stable Reagents for the Activation of Thioglycosides. Journal of the American Chemical Society, 123(37), 9015–9020.
-
Codee, J. D. C., et al. (2005). Ph2SO/Tf2O: A Powerful Promoter System in Chemoselective Glycosylations. Organic Letters, 7(23), 5253–5256.
Sources
- 1. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. A Stable, Commercially Available Sulfenyl Chloride for the Activation of Thioglycosides in Conjunction with Silver Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
